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molecular formula C11H10N2S B8759922 4-(2-pyridinylthio)benzenamine CAS No. 70991-08-1

4-(2-pyridinylthio)benzenamine

Cat. No. B8759922
M. Wt: 202.28 g/mol
InChI Key: RZQCPVGWFDJQMU-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

2-[(4-nitrophenylsulfanyl) pyridine (8.0 g) was dissolved in acetic acid (64 ml), and reduced iron (24 g) was added to the mixture, and then, the mixture was stirred for 16 hours at room temperature. The mixture was filtered with Celite, washed with ethyl acetate, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-(2-pyridinylsulfanyl) aniline (6.3 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)(=O)C>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[S:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=NC=CC=C1
Name
Quantity
64 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
reduced iron
Quantity
24 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)SC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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